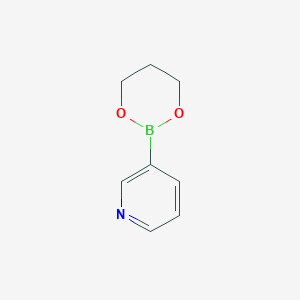

3-(1,3,2-Dioxaborinan-2-yl)pyridine

Description

Contextualization within Organoboron Chemistry

Organoboron compounds, characterized by a carbon-boron bond, have revolutionized organic synthesis. A key feature of many organoboron reagents is their ability to participate in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. google.com This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.

Within this class of compounds, boronic acids and their esters are of particular importance due to their stability and functional group tolerance. arkat-usa.org Boronic esters, such as 3-(1,3,2-Dioxaborinan-2-yl)pyridine, are often preferred over their corresponding boronic acids due to their enhanced stability and ease of handling. google.comacs.org The dioxaborinane ring, a six-membered cyclic ester, provides a protective group for the boronic acid functionality, rendering the compound less susceptible to decomposition. researchgate.net This stability is crucial for both storage and for achieving high yields in chemical reactions. acs.org

The pyridine (B92270) moiety of the molecule introduces a heterocyclic element, which is a common structural motif in a vast number of biologically active compounds and functional materials. The nitrogen atom in the pyridine ring can also influence the reactivity of the boronic ester and can be utilized for further chemical modifications.

Significance of Pyridine-Boronic Esters as Synthetic Intermediates

Pyridine-boronic esters, including this compound, are highly valued as synthetic intermediates. arkat-usa.org They serve as versatile building blocks for introducing the pyridyl group into a wide range of organic molecules. orgsyn.org The position of the boronic ester on the pyridine ring is critical, and the 3-pyridyl isomer is particularly stable and widely used. arkat-usa.org

The primary application of these compounds is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. google.com In these reactions, the boronic ester reacts with an organic halide or triflate in the presence of a palladium catalyst to form a new carbon-carbon bond. This methodology has been instrumental in the synthesis of numerous complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. chemicalbook.commdpi.com

The synthesis of pyridine-boronic esters can be achieved through several methods, including the reaction of a lithiated or Grignard-derived pyridine with a trialkyl borate, or through palladium-catalyzed borylation of halopyridines. arkat-usa.orgorgsyn.org The choice of synthetic route often depends on the desired substitution pattern and the presence of other functional groups on the pyridine ring. arkat-usa.org

The utility of pyridine-boronic esters extends beyond the Suzuki-Miyaura reaction. They can also participate in other transformations, such as the synthesis of aminopyridines and other substituted pyridines, further highlighting their importance as versatile synthetic intermediates.

Interactive Data Table: Properties of this compound and Related Compounds

Below is an interactive table summarizing key physical and chemical properties of this compound and its pinacol (B44631) ester analogue.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 1196-60-7 | C8H10BNO2 | 162.98 | Not available |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 329214-79-1 | C11H16BNO2 | 205.06 | 102-104.4 |

Properties

IUPAC Name |

3-(1,3,2-dioxaborinan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO2/c1-3-8(7-10-4-1)9-11-5-2-6-12-9/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUZNOFTKGDLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400729 | |

| Record name | 3-(1,3,2-dioxaborinan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131534-65-1 | |

| Record name | 3-(1,3,2-dioxaborinan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 3 1,3,2 Dioxaborinan 2 Yl Pyridine

Participation in Metal-Catalyzed Cross-Coupling Reactions

3-(1,3,2-Dioxaborinan-2-yl)pyridine is a versatile reagent in metal-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon bonds. mdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, catalyzed by a transition metal complex, most commonly palladium. mdpi.comthieme-connect.de

The Suzuki-Miyaura coupling is arguably the most important and widely utilized application of this compound. thieme-connect.descispace.com This palladium-catalyzed reaction forms a carbon-carbon bond between the pyridine (B92270) ring of the organoboron compound and various aryl or vinyl halides or triflates. acs.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. researchgate.net

The use of pyridine-based organoboron reagents in Suzuki-Miyaura coupling can present unique challenges. The electron-deficient nature of the pyridine ring can reduce the nucleophilicity of the organoboron species. researchgate.net Furthermore, the Lewis basic nitrogen atom of the pyridine can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes. Despite these challenges, optimized catalyst systems and reaction conditions have enabled the successful coupling of pyridylboron reagents. researchgate.net

The Suzuki-Miyaura reaction employing this compound allows for the synthesis of a diverse array of 3-arylpyridines and heterobiaryl compounds. While specific studies on the substrate scope of this compound are not extensively documented, data from closely related silyl-protected dioxaborinanes coupled with 2-bromopyridine (B144113) (a different isomer) provide insight into the types of substrates that are effective. The reaction generally proceeds with good yields when coupling with various aryl bromides.

The table below illustrates the typical substrate scope for the Suzuki-Miyaura coupling of aryl dioxaborinanes with a bromopyridine, demonstrating the reaction's tolerance to different electronic and steric properties on the coupling partners.

| Entry | Aryl Dioxaborinane Partner | Coupling Partner | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Phenyl-dioxaborinane derivative | 2-Bromopyridine | 2-Phenylpyridine | 85 | |

| 2 | 4-Methoxyphenyl-dioxaborinane derivative | 2-Bromopyridine | 2-(4-Methoxyphenyl)pyridine | 91 | |

| 3 | 4-(Trifluoromethyl)phenyl-dioxaborinane derivative | 2-Bromopyridine | 2-(4-(Trifluoromethyl)phenyl)pyridine | 88 | |

| 4 | 2-Methylphenyl-dioxaborinane derivative | 2-Bromopyridine | 2-(o-Tolyl)pyridine | 75 | |

| 5 | 1-Naphthyl-dioxaborinane derivative | 2-Bromopyridine | 2-(Naphthalen-1-yl)pyridine | 79 |

Note: The data in this table is derived from studies on silyl-protected dioxaborinanes reacting with 2-bromopyridine and serves as an illustrative example of the substrate scope for this class of reagents.

Limitations can arise with highly sterically hindered substrates, where the bulky nature of the reactants can impede their approach to the catalytic center. Additionally, aryl chlorides are generally less reactive than bromides or iodides and may require more active catalysts or higher temperatures to achieve good conversion. The presence of acidic protons on other parts of the molecule can also interfere with the basic conditions of the reaction.

The 1,3,2-dioxaborinane ring, formed from the esterification of the boronic acid with 1,3-propanediol, plays a crucial role in the stability and reactivity of the compound. Compared to the free boronic acid, the dioxaborinane ester exhibits enhanced stability, particularly towards protodeboronation, a common decomposition pathway for organoboronic acids under coupling conditions. This increased stability allows for easier handling, purification, and storage.

Structurally related silyl-protected dioxaborinanes have been reported to be stable in air and water and are often more soluble in organic solvents than other boron reagents like potassium trifluoroborates. The dioxaborinane moiety, being a six-membered ring, has a different conformational profile compared to the five-membered dioxaborolane ring of the more common pinacol (B44631) esters. This can influence the steric environment around the boron atom, which may affect the rate of the transmetalation step in the catalytic cycle. While boronic acids can form cyclic, trimeric anhydrides (boroxines), the dioxaborinane ester prevents such aggregation, ensuring a more defined and reactive monomeric species in solution.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex. scispace.com This step forms a new palladium(II) intermediate (Ar-Pd-X), and it is often the rate-determining step of the reaction. thieme-connect.descispace.com The reactivity order of the halides is typically I > Br > OTf >> Cl. scispace.com

Transmetalation : This is the crucial step where the organic group is transferred from the boron atom to the palladium(II) center. For this to occur, the organoboron compound must be activated by a base (e.g., K₃PO₄, Na₂CO₃). thieme-connect.de The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, [Ar'-B(OR)₂(OH)]⁻. This activated species then reacts with the Ar-Pd-X complex, displacing the halide and forming a new diorganopalladium(II) intermediate (Ar-Pd-Ar'). thieme-connect.de

Reductive Elimination : In the final step, the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar'). This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. scispace.com

For a substrate like this compound, the pyridine nitrogen can potentially interact with palladium intermediates at various stages, which adds a layer of complexity to the general mechanism.

While this compound is a premier reagent for Suzuki-Miyaura coupling, its application in other palladium-catalyzed carbon-carbon bond-forming reactions such as the Stille, Negishi, Hiyama, or Sonogashira couplings is not extensively reported in the scientific literature. These reactions utilize different organometallic reagents (organostannanes, organozincs, organosilanes, and terminal alkynes, respectively) and often require different catalytic systems and conditions. The robust and well-established nature of the Suzuki-Miyaura protocol for this class of pyridylboron reagents has made it the overwhelmingly preferred method for the C-C bond formations it enables.

Suzuki-Miyaura Cross-Coupling Paradigm

Directed C-H Functionalization Reactions

Directed C-H functionalization is a powerful strategy in organic synthesis that allows for the selective activation and transformation of otherwise unreactive C-H bonds. This is typically achieved by using a directing group within the substrate that coordinates to a metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its cleavage. scispace.com Common directing groups include functionalities like pyridine, amides, or ethers. scispace.com

In the context of this compound, the pyridine nitrogen itself can act as a directing group to functionalize C-H bonds on an adjacent ring in a biaryl product formed from a previous coupling reaction. However, the use of the dioxaborinane moiety as a directing group for C-H functionalization is not a documented strategy. The primary role of the dioxaborinane group is to serve as a stable precursor for the pyridyl nucleophile in cross-coupling reactions. C-H activation and borylation is a common method to synthesize arylboronic esters, including precursors to the title compound, rather than a reaction that the final compound itself participates in as a directing agent. scispace.com

Role as a Directing Group in C-H Arylation

The pyridine moiety of this compound can act as a directing group in transition metal-catalyzed C-H arylation reactions. This directing capability is particularly effective in ruthenium-catalyzed direct sp³ arylation of benzylic amines with arylboronates. researchgate.netnih.gov The nitrogen atom of the pyridine ring coordinates to the metal center, positioning it in proximity to a specific C-H bond, thereby facilitating its activation and subsequent functionalization.

In a highly efficient direct arylation process of benzylic amines, the use of 3-substituted pyridines as directing groups has been shown to significantly enhance the efficiency of C-H activation. researchgate.netnih.gov This methodology allows for the arylation to occur with high efficiency at the benzylic sp³ carbon. researchgate.netnih.gov The directing group can be introduced via a Buchwald-Hartwig amination and can be subsequently removed in high yield after the desired transformation, highlighting its practical utility in organic synthesis. nih.govrsc.org

The following table illustrates the effectiveness of a 3-substituted pyridine directing group in the ruthenium-catalyzed arylation of a benzylic amine with various arylboronic acid esters.

Table 1: Ruthenium-Catalyzed Arylation with a 3-Methylpyridine (B133936) Directing Group

| Entry | Arylboronic Acid Ester | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 2-(1,2-diphenylethyl)-3-methylpyridine | 64 |

| 2 | 2-Methylphenyl | 2-(1-(2-methylphenyl)-2-phenylethyl)-3-methylpyridine | <5 |

| 3 | 1-Naphthyl | 2-(1-(naphthalen-1-yl)-2-phenylethyl)-3-methylpyridine | <5 |

| 4 | 3-Methylphenyl | 2-(1-(3-methylphenyl)-2-phenylethyl)-3-methylpyridine | 67 |

| 5 | 3-Chlorophenyl | 2-(1-(3-chlorophenyl)-2-phenylethyl)-3-methylpyridine | 55 |

| 6 | 4-Methoxyphenyl | 2-(1-(4-methoxyphenyl)-2-phenylethyl)-3-methylpyridine | 65 |

| 7 | 4-tert-Butylphenyl | 2-(1-(4-tert-butylphenyl)-2-phenylethyl)-3-methylpyridine | 64 |

| 8 | 4-(Trifluoromethyl)phenyl | 2-(1-(4-(trifluoromethyl)phenyl)-2-phenylethyl)-3-methylpyridine | 51 |

Data sourced from The Journal of Organic Chemistry, 2013, 78(2), 658-672. nih.gov

Impact of Pyridine Ring Substitution on Directing Group Efficiency

The efficiency of the pyridine directing group in C-H arylation is significantly influenced by the nature of the substituent at the 3-position of the pyridine ring. nih.govrsc.org It has been demonstrated that increasing the steric bulk of the substituent at this position can lead to a notable increase in the yield of the arylation product. nih.gov

For instance, when the substituent at the 3-position was changed from a methyl group to a more sterically demanding phenyl group, the yield of the arylated product increased significantly in most cases. nih.gov This enhancement is attributed to the substituent favoring a conformation of the substrate where the benzylic C-H bond is positioned closer to the ruthenium catalyst, thus facilitating the C-H insertion step. researchgate.netnih.gov

The table below compares the yields of arylation products using a 3-methylpyridine directing group versus a 3-phenylpyridine (B14346) directing group.

Table 2: Comparison of 3-Methyl- vs. 3-Phenylpyridine Directing Groups in C-H Arylation

| Entry | Arylboronic Acid Ester | Yield (%) with 3-Methylpyridine | Yield (%) with 3-Phenylpyridine |

|---|---|---|---|

| 1 | Phenyl | 64 | 90 |

| 2 | 4-Methoxyphenyl | 65 | 92 |

| 3 | 4-tert-Butylphenyl | 64 | 96 |

| 4 | 4-Fluorophenyl | 60 | 85 |

| 5 | 3-Methylphenyl | 67 | 88 |

| 6 | 3-Chlorophenyl | 55 | 81 |

Data sourced from The Journal of Organic Chemistry, 2013, 78(2), 658-672. nih.gov

Mechanistic Insights into Ruthenium-Catalyzed sp3 Arylation

Mechanistic studies of the ruthenium-catalyzed sp³ arylation directed by 3-substituted pyridines have provided valuable insights into the reaction pathway. researchgate.netnih.gov The reaction is believed to proceed through a catalytic cycle involving the coordination of the pyridine nitrogen to the ruthenium center, followed by C-H bond activation to form a ruthenacycle intermediate.

Computational studies have revealed that the presence of a substituent at the 3-position of the pyridine ring influences the conformational preference of the substrate. researchgate.netnih.gov Specifically, a bulkier substituent favors a rotamer in which the benzylic methylene (B1212753) group is in closer proximity to the directing group, thereby facilitating the C-H insertion step and leading to higher reaction efficiency. researchgate.netnih.gov This operationally simple reaction can be performed under neutral conditions and demonstrates a remarkable tolerance for various functional groups. researchgate.netnih.gov

Formation of Reversible Covalent Bonds with Nucleophiles

The boronic ester functionality in this compound allows for the formation of reversible covalent bonds with nucleophiles, a characteristic feature of boronic acids and their derivatives. researchgate.netnih.gov Boronic acids can interact with Lewis bases to form boronate anions and can also react with diols to form cyclic boronate esters. researchgate.netnih.gov

This reversible covalent bonding is the cornerstone of various applications, including the development of sensors and self-assembling systems. nih.govacs.org The formation of boronate esters from boronic acids and diols is a dynamic process, and the stability of these esters can be influenced by factors such as pH. nih.govresearchgate.net While the B-O bonds in boronate esters are covalent and stable, their formation is reversible under specific conditions or in the presence of external stimuli. researchgate.netnih.gov This dynamic nature has been harnessed to create responsive materials and facilitate molecular recognition. nih.govacs.org The interaction of the pyridine nitrogen as a Lewis base can also play a role in these equilibria. nih.gov

Applications in Advanced Organic Synthesis and Chemical Sciences

Building Block for Complex Molecular Architectures

The utility of 3-(1,3,2-Dioxaborinan-2-yl)pyridine as a foundational element in the synthesis of intricate molecules is well-established. Its reactivity allows for the creation of diverse and complex frameworks, highlighting its importance in modern synthetic chemistry.

Construction of Diverse Biaryl and Heterobiaryl Frameworks

This compound is instrumental in the synthesis of biaryl and heterobiaryl structures, which are common motifs in many biologically active compounds and functional materials. This is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. For instance, it can be coupled with various aryl halides or triflates to generate a wide array of substituted bipyridines and other heterobiaryls. The reactivity of different electrophilic leaving groups can be exploited to achieve chemoselective cross-coupling, allowing for the controlled, stepwise introduction of substituents onto the pyridine (B92270) core. nih.gov This modular approach is highly valuable in discovery research for creating libraries of diverse compounds. nih.gov

The following table showcases examples of biaryl compounds synthesized using pyridine-based boronic acid esters.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield |

| 3-Pyridinecarboxylic acid | 2-Naphthaleneboronic acid | Pd(OAc)₂, DPPB | 3-(Naphthalen-2-yl)pyridine | 93% |

| 3-Pyridinecarboxylic acid | 1-Naphthylboronic acid | Pd(OAc)₂, DPPB | 3-(Naphthalen-1-yl)pyridine | 61% |

| 3,5-Dibromopyridine | iPrMgCl·LiCl, Iodine | - | 3-Bromo-5-iodopyridine | - |

| 3-Bromo-5-iodopyridine | 3,4,5-Trimethoxybenzeneboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Bromo-5-(3,4,5-trimethoxyphenyl)pyridine | - |

Synthesis of N-Alkyl-3-boronopyridinium Salts

The pyridine nitrogen of this compound can be alkylated to form N-alkyl-3-boronopyridinium salts. These salts are themselves versatile intermediates. nih.gov The synthesis can be achieved through various methods, including the reaction of pyridine derivatives with alkyl halides. google.com One approach involves the net C-H functionalization, providing a complementary route to traditional substitution and condensation reactions. researchgate.net These pyridinium (B92312) salts can undergo further reactions, such as nucleophilic addition, to generate substituted dihydropyridines, which are precursors to piperidines and other saturated heterocycles. nih.gov

Preparation of Variously Substituted Pyridine Derivatives

This compound serves as a key starting material for the synthesis of a wide range of substituted pyridine derivatives. wipo.intmdpi.com The boronic ester group can be transformed into various other functional groups, or it can be used as a handle for coupling reactions to introduce diverse substituents onto the pyridine ring. This versatility allows for the creation of polysubstituted pyridines with tailored electronic and steric properties. nih.gov The development of novel synthetic methods continues to expand the library of accessible pyridine derivatives for various applications. nih.govresearchgate.netmdpi.com

Utility in Heterocyclic System Formation (e.g., Benzoxazoles)

The reactivity of the pyridine and boronic ester moieties in this compound can be harnessed for the construction of fused heterocyclic systems. While direct examples of its use in benzoxazole (B165842) synthesis are not prevalent in the provided context, the principles of its reactivity suggest its potential in such transformations. The formation of complex heterocyclic structures is a cornerstone of medicinal chemistry, and the versatility of this compound makes it a candidate for exploring novel synthetic routes to such systems.

Precursor in Pharmaceutical Chemistry and Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. researchgate.netdrugbank.com The ability of this compound to serve as a building block for complex and diverse pyridine-containing molecules makes it a valuable precursor in the search for new therapeutic agents.

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound and its derivatives are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). nih.gov The pyridine motif is a key component of many drugs, and the ability to functionalize the pyridine ring at specific positions is essential for optimizing the pharmacological properties of a drug candidate. For example, substituted pyridines are found in drugs targeting a wide range of diseases, including cancer and infectious diseases. nih.govnih.govgoogle.com The modular synthesis of complex molecules enabled by this reagent facilitates the rapid generation of compound libraries for high-throughput screening in drug discovery programs.

Facilitation of Analog Synthesis and Compound Library Generation

The primary application of this compound in organic synthesis is as a building block in the Suzuki-Miyaura coupling reaction. libretexts.orgorganic-chemistry.org This powerful carbon-carbon bond-forming reaction enables the combination of the pyridyl group with various aryl or vinyl halides, providing a straightforward route to complex molecules. libretexts.orgharvard.edu The reaction is integral to drug discovery and agrochemical research for generating libraries of related compounds (analogs) for structure-activity relationship (SAR) studies. chemimpex.com

The general mechanism for the Suzuki coupling involves a catalytic cycle with a palladium complex. libretexts.org The key steps are:

Oxidative Addition : The palladium(0) catalyst reacts with an aryl or vinyl halide (R-X). libretexts.org

Transmetalation : The organoboron reagent, after activation with a base, transfers its organic group (the pyridyl moiety in this case) to the palladium(II) complex. libretexts.orgorganic-chemistry.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

The stability and reactivity of boronic esters like this compound make them ideal for high-throughput synthesis, allowing for the rapid production of numerous analogs by varying the coupling partner. For instance, palladium-catalyzed asymmetric Suzuki-Miyaura couplings have been developed to synthesize axially chiral biaryl compounds with high yields and enantioselectivities. beilstein-journals.org While boronic acids are commonly used, boronic esters (or organoboranes) are also effective reagents in these coupling reactions. organic-chemistry.orgyoutube.com

Applications in Radiochemistry and Isotopic Labeling

The field of radiochemistry leverages specialized compounds for diagnostic imaging techniques like Positron Emission Tomography (PET). PET requires radiotracers labeled with positron-emitting isotopes, with Fluorine-18 (¹⁸F) being a preferred choice due to its convenient half-life of 109.8 minutes. researchgate.netnih.gov Boron-containing precursors, including derivatives of this compound, play a role in the synthesis of these essential imaging agents.

Organoboron compounds are valuable precursors for ¹⁸F-labeling. One established method involves the radiofluorination of organotrifluoroborates, which can be prepared from boronic esters. This approach allows for one-step labeling in aqueous conditions via an ¹⁸F–¹⁹F isotope exchange reaction. nih.gov This technique has been successfully used to synthesize ¹⁸F-labeled PET imaging probes, such as peptides, with good radiochemical yields and high specific activity. nih.gov

For example, the synthesis of the radiotracer [¹⁸F]AMBF₃-TATE using this method demonstrates the efficiency of the process. The entire procedure, from precursor preparation to the final labeled product, can be completed in a structured timeframe, yielding the tracer in high purity without the need for HPLC purification. nih.gov

Another strategy involves the radiofluorination of nitro-precursors under high temperatures. In one study, a novel ¹⁸F-labeled radiotracer for PET imaging of the adenosine (B11128) A₂A receptor was synthesized from a nitro-precursor in dimethyl sulfoxide (B87167) (DMSO) at 180°C. nih.gov The optimization of reaction parameters such as solvent, temperature, and precursor quantity was crucial for maximizing the radiochemical yield. nih.gov

Table 1: Conditions for ¹⁸F-Radiotracer Synthesis

| Parameter | Method 1: Organotrifluoroborate Labeling | Method 2: Nitro-Precursor Radiofluorination |

| Precursor | Ammoniomethyltrifluoroborate | Nitro-substituted benzamide |

| Reaction Type | ¹⁸F–¹⁹F Isotope Exchange | Nucleophilic Aromatic Substitution |

| Solvent | Aqueous conditions | DMSO |

| Temperature | Not specified (aqueous) | 180 °C |

| Reaction Time | ~30 minutes | 15 minutes |

| Radiochemical Yield | 20–35% (non-decay corrected) | ~61% |

| Specific Activity | 40–111 GBq/µmol | 62–72 GBq/µmol |

| Reference | nih.gov | nih.gov |

Potential in New Materials Development

The unique electronic properties of the pyridine ring combined with the reactivity of the boronic ester group make this compound and its derivatives attractive for materials science. chemimpex.com These compounds serve as building blocks for creating advanced materials with tailored properties. chemimpex.com

One key area is the development of novel polymers. The incorporation of boron into polymer backbones can significantly enhance their thermal stability and mechanical properties. chemimpex.com This makes them suitable for high-performance applications where durability and resistance to heat are critical. Furthermore, the pyridyl nitrogen atom can act as a coordination site for metal ions, opening possibilities for the creation of metallopolymers and coordination polymers with interesting electronic, optical, or catalytic properties. The use of such pyridineboronic acid esters in Suzuki coupling reactions is a key method for synthesizing these specialized polymers and other functional materials. chemimpex.com

Computational and Theoretical Studies on 3 1,3,2 Dioxaborinan 2 Yl Pyridine

Electronic Structure and Reactivity Modeling

Computational chemistry provides a powerful lens through which to examine the electronic landscape of 3-(1,3,2-Dioxaborinan-2-yl)pyridine, offering insights into its reactivity. At the heart of these investigations is Density Functional Theory (DFT), a computational method that allows for the calculation of key electronic parameters.

The electronic nature of this compound is characterized by the interplay between the electron-withdrawing boronate ester group and the pyridine (B92270) ring. The boron atom, with its vacant p-orbital, acts as a Lewis acid, influencing the electron density distribution across the molecule. Theoretical investigations on analogous phenylboronic acid derivatives using DFT at the B3LYP/6-31G(d,p) level of theory have provided valuable data on their electronic properties, which can be used to model the behavior of this compound. lodz.pl

A key aspect of understanding reactivity is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.netnih.gov A smaller gap generally implies higher reactivity. For related boronic acid derivatives, the HOMO-LUMO gap has been computationally determined, providing a framework for predicting the reactivity of this compound in various chemical environments. lodz.plresearchgate.netntu.edu.iq

Table 1: Calculated Electronic Properties of a Model Phenylboronic Acid Derivative

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: Data is based on DFT calculations (B3LYP/6-31G(d,p)) for a model phenylboronic acid derivative and serves as an illustrative example for the electronic properties of this compound. lodz.pl

Mechanistic Pathway Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are indispensable for mapping the intricate mechanistic pathways of reactions involving this compound, particularly in the widely used Suzuki-Miyaura cross-coupling reaction. libretexts.org This palladium-catalyzed reaction, which forges carbon-carbon bonds, proceeds through a well-defined catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgorganic-chemistry.org

DFT calculations have been employed to determine the activation energies for each step of the Suzuki-Miyaura reaction with related phenylboronic acids. These studies have shown that the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step. nih.gov The activation barrier for this step can be influenced by the nature of the boronic ester and the reaction conditions. For instance, under basic conditions, the formation of a more nucleophilic boronate anion can lower the activation energy of transmetalation. nih.gov

Table 2: Calculated Activation Energies for the Suzuki-Miyaura Reaction of a Model Phenylboronic Acid

| Reaction Step | Activation Energy (kcal/mol) |

| Oxidative Addition | 2.6 |

| Transmetalation | 36.8 |

| Reductive Elimination | 17.7 |

Note: Data is based on DFT calculations for the reaction of bromobenzene (B47551) and phenylboronic acid and is representative of the energy barriers in Suzuki-Miyaura reactions involving arylboron compounds. nih.gov

Mechanistic studies have also highlighted the cooperative role of the pyridine nitrogen in certain catalytic processes. The nitrogen atom can act as a Lewis basic site, activating other reactants in the mixture. rsc.org

Conformation Analysis and Steric Effects in Directed Reactions

The three-dimensional structure of this compound, particularly the conformation of the six-membered dioxaborinane ring, plays a significant role in its reactivity and selectivity in directed chemical reactions. The dioxaborinane ring can adopt several conformations, with the chair conformation generally being the most stable. researchgate.net

Computational conformational analysis helps in understanding how the steric bulk of the boronate ester group influences the approach of reagents to the pyridine ring. This is particularly crucial in reactions where the boronate group directs a reaction to a specific position on the pyridine ring. The size and orientation of the 1,3,2-dioxaborinane ring can create steric hindrance that favors or disfavors certain reaction pathways, thereby controlling the regioselectivity of the transformation.

Computational Design of Novel Derivatives

The insights gained from computational studies on the electronic structure and reactivity of this compound are being leveraged for the in silico design of novel derivatives with enhanced properties. By systematically modifying the structure of the parent compound in a computational environment, researchers can predict how these changes will affect its performance in catalytic reactions.

This computational screening approach allows for the rapid evaluation of a large number of potential candidates without the need for laborious and time-consuming synthesis. For example, derivatives with different substituents on the pyridine ring or modifications to the dioxaborinane ring can be modeled to identify structures with improved solubility, stability, or catalytic activity. rsc.org This rational design strategy accelerates the discovery of new and more efficient reagents for a wide range of synthetic applications, from the synthesis of pharmaceuticals to advanced materials. digitellinc.comnih.gov

Q & A

Q. What are the most reliable synthetic routes for 3-(1,3,2-Dioxaborinan-2-yl)pyridine, and how can purity be optimized?

The compound is typically synthesized via Suzuki–Miyaura coupling using pyridine-3-boronic acid derivatives. A common approach involves cyclocondensation of 1,3-propanediol with pyridine-3-boronic acid under inert conditions . To optimize purity:

- Use high-purity starting materials (e.g., >97% boronic acid derivatives).

- Employ column chromatography or recrystallization (e.g., in dichloromethane/hexane) to isolate the product.

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

Q. How is the structural integrity of this compound confirmed experimentally?

Key characterization methods include:

- X-ray crystallography : Resolve the crystal structure using SHELX software for refinement .

- NMR spectroscopy : Confirm the dioxaborinane ring via B NMR (δ ~30–35 ppm) and H NMR signals for the cyclic boronate (e.g., δ 1.8–2.2 ppm for methylene protons) .

- HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., calculated [M+H] for CHBNO: 179.08) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a boronate ester precursor for:

- Cross-coupling reactions : Suzuki–Miyaura couplings to construct biaryl systems .

- Protecting-group strategies : Stabilize boronic acids in aqueous or oxidative conditions.

- Borylation catalysts : Intermediate in transition-metal-catalyzed C–H functionalization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity in cross-coupling reactions involving this compound?

Density functional theory (DFT) calculations (e.g., B3LYP functional) can:

- Model transition states for Suzuki–Miyaura couplings to evaluate steric/electronic effects of the pyridine ring .

- Predict regioselectivity in borylation reactions by analyzing frontier molecular orbitals (FMOs) of intermediates.

- Validate experimental B NMR shifts via calculated chemical shielding tensors .

Q. How should researchers address contradictions in reported reaction yields for this compound?

Discrepancies in yields often arise from:

- Substituent effects : Electron-withdrawing groups on pyridine reduce boronate stability.

- Catalyst selection : Pd(PPh) vs. Pd(dppf)Cl may alter turnover frequency.

- Workup protocols : Incomplete removal of Pd residues (e.g., via activated charcoal) can skew yield measurements.

Resolution : Conduct control experiments with standardized conditions (e.g., degassed solvents, inert atmosphere) and report detailed procedural variations .

Q. What strategies improve the stability of this compound under ambient conditions?

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

- Use SHELXL for structure refinement to identify bond angles and torsion angles critical for confirming the dioxaborinane ring conformation .

- Compare experimental X-ray data with DFT-optimized geometries to validate stereoelectronic effects .

Methodological Considerations

Q. What analytical techniques are critical for detecting side products in its synthesis?

Q. How to design kinetic studies for its reactions in catalytic systems?

- Use pseudo-first-order conditions with excess coupling partner.

- Monitor reaction progress via in situ IR or Raman spectroscopy for real-time kinetic profiling.

- Fit data to the Eyring equation to determine activation parameters (ΔH‡, ΔS‡) .

Safety and Handling

Q. What are the key safety protocols for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.